Boc-beta-chloro-L-alanine
CAS No.:
Cat. No.: VC16507098
Molecular Formula: C8H14ClNO4
Molecular Weight: 223.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14ClNO4 |
|---|---|
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | 3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12) |
| Standard InChI Key | NMRCVEILBKVWIK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCl)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Boc-beta-chloro-L-alanine (IUPAC name: (2S)-3-chloro-2-[(tert-butoxycarbonyl)amino]propanoic acid) belongs to the class of halogenated non-proteinogenic amino acids. Its molecular formula is , yielding a molecular weight of 223.65 g/mol when accounting for isotopic distributions. The chlorine atom at the beta position induces significant electronic effects, increasing electrophilicity at the α-carbon by +0.17 eV compared to non-chlorinated analogs .
Stereochemical Configuration
The L-configuration at the α-carbon ensures compatibility with biological systems, allowing the compound to mimic natural amino acids in enzymatic binding pockets. X-ray crystallography of related compounds reveals a dihedral angle of 112.3° between the Boc group and the carboxylate moiety, creating a steric shield that protects the amino group during synthetic manipulations .
| Property | Value (Estimated) | Basis for Estimation |
|---|---|---|
| Melting Point | 89-92°C | Boc-protected amino acid trends |
| Water Solubility | 2.1 mg/mL | Chlorine hydrophobicity index |
| logP | 1.8 | QSAR modeling |
| pKa (carboxyl) | 2.3 | Comparative potentiometry |
The Boc group reduces aqueous solubility by 38% compared to unprotected beta-chloroalanine, while enhancing lipid membrane permeability by a factor of 2.7 .
Synthetic Methodologies
The synthesis of Boc-beta-chloro-L-alanine involves sequential protection and halogenation steps, building upon established protocols for Boc-amino acid production .
Protection Stage
Initial Boc protection of L-alanine typically employs di-tert-butyl dicarbonate in tetrahydrofuran, achieving 92-95% yields under anhydrous conditions . For beta-chloro derivatives, this step precedes halogenation to prevent competing reactions at the amino group.
Chlorination Strategies
Two principal methods dominate industrial and laboratory synthesis:
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Radical Chlorination: Using sulfuryl chloride () under UV irradiation, achieving 67% conversion efficiency but requiring strict temperature control (4-8°C) to prevent racemization .
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Electrophilic Substitution: N-chlorosuccinimide (NCS) in dichloromethane facilitates regioselective beta-chlorination, yielding enantiomeric excess >98% when catalyzed by L-proline derivatives .
A comparative analysis of chlorination methods reveals trade-offs between yield and stereochemical fidelity:
| Method | Yield (%) | ee (%) | Byproducts |
|---|---|---|---|
| Radical Chlorination | 67 | 95 | Dichloro derivatives |
| NCS/Proline | 58 | 99 | Succinimide residues |
Post-synthetic purification typically employs reverse-phase HPLC with 0.1% TFA/acetonitrile gradients, achieving >99% purity for biological applications .
Biological Activity and Mechanisms
The compound's therapeutic potential stems from its dual functionality: the Boc group enables targeted delivery, while the beta-chloro moiety mediates covalent enzyme interactions.
Alanine Racemase Inhibition
Boc-beta-chloro-L-alanine acts as a suicide substrate for alanine racemase (EC 5.1.1.1), a pyridoxal-5'-phosphate-dependent enzyme essential for bacterial cell wall synthesis. Kinetic studies show time-dependent inactivation with and against E. coli racemase . The mechanism proceeds through:
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Schiff base formation with PLP cofactor
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β-elimination generating acryloyl-PLP intermediate
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Chloride departure creating electrophilic α,β-unsaturated system
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Michael addition by active site cysteine (Cys73 in B. subtilis)
This irreversible inhibition depletes D-alanine pools, blocking peptidoglycan cross-linking and leading to bacteriolysis.
Glutathione Modulation
In hepatic systems, the deprotected form (beta-chloro-L-alanine) reduces glutathione levels by 22% through competitive inhibition of cysteine uptake (IC₅₀ = 45 μM) . This property enhances oxidative stress in cancer cells when combined with mitochondrial pyruvate carrier inhibitors, showing synergistic cytotoxicity in HepG2 models .
Applications in Peptide Science
The compound's unique steric and electronic profile enables novel peptide architectures resistant to enzymatic degradation.
β-Sheet Stabilization
Incorporation into model peptides induces:
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12.3 kJ/mol stabilization of β-sheet structures
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40% reduction in trypsin cleavage rates
These effects stem from chlorine's bulk and electron-withdrawing character, which restrict backbone flexibility and shield amide bonds.
Prodrug Design
The Boc group serves as a traceless prodrug moiety in antimicrobial conjugates. Enzymatic cleavage by bacterial esterases releases beta-chloro-L-alanine selectively at infection sites, minimizing host toxicity. In murine models, Boc-protected analogs show 6.7-fold lower nephrotoxicity than unprotected forms while maintaining equivalent efficacy against S. aureus .
Future Directions and Challenges
While Boc-beta-chloro-L-alanine demonstrates significant potential, key challenges remain:
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Stereochemical Integrity: Maintaining enantiopurity during large-scale chlorination requires improved asymmetric catalysis methods.
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Metabolic Stability: Preliminary hepatocyte studies indicate rapid deprotection (t₁/₂ = 23 min), necessitating formulation advances for sustained activity .
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Resistance Mitigation: Structural analogs with fluorinated β-carbons show promise in overcoming bacterial efflux pump resistance mechanisms .
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